molecular formula C4Cl2F6 B8767930 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene

Cat. No. B8767930
M. Wt: 232.94 g/mol
InChI Key: XDIDQEGAKCWQQP-UHFFFAOYSA-N
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Patent
US05208396

Procedure details

2,3-Dichlorohexafluorobut-2-ene (100 g) and iodine (55 g) were added to a 400 mL shaker tube. The tube was sealed, cooled, evacuated, and charged with 1500 psi of hydrogen at room temperature. The tube was then heated to 230° C. for 1 hour, 250° C. for 2 hours, and 260° C. for 15 hours. The tube was then cooled to room temperature, vented, and opened. The purple liquid was washed with water and then analyzed by GC/IR. Analysis of the washed liquid showed that it contained about 84% 2-chloro-1,1,1,4,4,4-hexafluorobutane, about 13% 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane and about 1% 1,1,1,4,4,4-hexafluorobutane. The liquid was distilled on a concentric tube column yielding 35 g (41% isolated yield) of 2-chloro-1,l,1,4,4,4-hexafluorobutane (HCFC-346 mdf) as a clear liquid with a b.p. of 50.9°-51.4° C. 1H NMR (CHCl3 as internal standard): 4.4 ppm, complex, 1H; 2.9 ppm, complex, IH; 2.7 ppm, complex, 1H. 19F NMR (CCl3F) as internal standard): 64.7 ppm, t, 1F; -76 ppm, d, 1F GC/IR showed an identical spectrum to an authentic sample.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](=[C:7]([Cl:12])[C:8]([F:11])([F:10])[F:9])[C:3]([F:6])([F:5])[F:4].II>>[Cl:12][CH:7]([CH2:2][C:3]([F:4])([F:5])[F:6])[C:8]([F:11])([F:10])[F:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC(C(F)(F)F)=C(C(F)(F)F)Cl
Name
Quantity
55 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with 1500 psi of hydrogen at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The tube was then cooled to room temperature
WASH
Type
WASH
Details
The purple liquid was washed with water
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled on a concentric tube column

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC(C(F)(F)F)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.